

# AZD-3463: A Technical Guide to its Chemical Structure, Properties, and Preclinical Evaluation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AZD-3463**, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R). This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for its preclinical evaluation.

# **Chemical and Pharmacological Properties**

**AZD-3463** is a small molecule inhibitor with significant potential in oncology, particularly in overcoming resistance to first-generation ALK inhibitors like crizotinib.[1][2]

### **Chemical Properties**

The fundamental chemical properties of **AZD-3463** are summarized in the table below.



Property	Value
Chemical Formula	C24H25CIN6O
Molecular Weight	448.95 g/mol
IUPAC Name	N-[4-(4-aminopiperidin-1-yl)-2- methoxyphenyl]-5-chloro-4-(1H-indol-3- yl)pyrimidin-2-amine
Canonical SMILES	COc1cc(cc(c1)Nc1nc(nc(c1Cl)C1=CNC2=CC=CC=CC=C12)N1CCC(CC1)N)OC
CAS Number	1356962-20-3
Physical Appearance	Solid
Solubility	Insoluble in water and EtOH; Soluble in DMSO (≥11.22 mg/mL) and 0.1N HCl(aq)

# **Pharmacological Properties**

**AZD-3463** exhibits potent and specific inhibitory activity against ALK and IGF-1R, leading to downstream effects on cancer cell proliferation and survival.[1][2]

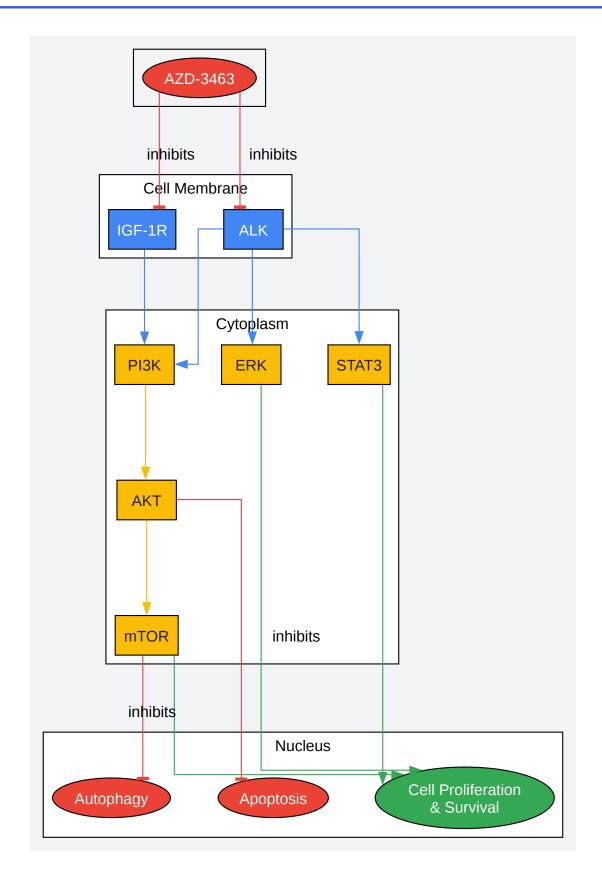


Property	Description
Target(s)	Anaplastic Lymphoma Kinase (ALK), Insulin-like Growth Factor 1 Receptor (IGF-1R)
Mechanism of Action	Orally bioavailable dual inhibitor of ALK and IGF-1R.[3] It inhibits the ALK-mediated PI3K/AKT/mTOR signaling pathway and also perturbs ERK and STAT3 signaling.[1][4] This leads to the induction of apoptosis and autophagy in cancer cells.[4]
Potency	Ki of 0.75 nM for ALK.[3] Effective against wild- type ALK and crizotinib-resistant mutations such as L1196M.[1]
Therapeutic Area	Oncology
Clinical Applications	Investigated for the treatment of non-small cell lung cancer (NSCLC) and neuroblastoma, particularly in cases that have developed resistance to crizotinib.[1][5] It has shown efficacy in preclinical models of neuroblastoma with both wild-type and mutated ALK.[5]

# **Signaling Pathways and Mechanism of Action**

**AZD-3463** exerts its anti-cancer effects by simultaneously blocking the ALK and IGF-1R signaling pathways. This dual inhibition is crucial for overcoming resistance mechanisms that can arise from the activation of alternative signaling routes.





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Figure 1: AZD-3463 Signaling Pathway Inhibition.



## **Experimental Protocols**

This section outlines detailed methodologies for key experiments cited in the preclinical evaluation of **AZD-3463**.

### **Cell Viability Assay**

This protocol is used to assess the cytotoxic effects of AZD-3463 on cancer cell lines.[1]

#### Materials:

- Neuroblastoma (NB) cell lines (e.g., IMR-32, NGP, SH-SY5Y, SK-N-AS)[1]
- 96-well clear-bottom plates
- RPMI 1640 medium with 10% FBS
- AZD-3463 stock solution (in DMSO)
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

#### Procedure:

- Seed cells in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.[1]
- Replace the medium with fresh medium containing increasing concentrations of AZD-3463.
- Incubate the plates at 37°C for 72 hours.[1]
- Add 10 μL of CCK-8 solution to each well.
- Incubate for 1 hour at 37°C.[1]
- Measure the absorbance at 450 nm using a microplate reader.[1]
- Calculate cell viability as a percentage of the vehicle-treated control.



### **Western Blot Analysis**

This protocol is used to analyze the effect of **AZD-3463** on protein expression and phosphorylation in the ALK signaling pathway.

#### Materials:

- NB cell lines
- AZD-3463
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-cleaved Caspase-3, anti-LC3B)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

#### Procedure:

- Treat cells with AZD-3463 for the desired time points.
- Lyse the cells in lysis buffer and quantify protein concentration using the BCA assay.
- Denature protein lysates by boiling in Laemmli buffer.



- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an ECL detection reagent and an imaging system.

### In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of AZD-3463 in an animal model.[1]

#### Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- NB cell lines (e.g., SH-SY5Y, NGP)[1]
- AZD-3463 formulation for intraperitoneal (i.p.) injection
- Vehicle control (e.g., DMSO)
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously or orthotopically implant NB cells into the mice.
- Allow tumors to establish to a palpable size.
- Randomize mice into treatment and control groups.
- Administer AZD-3463 (e.g., 15 mg/kg) or vehicle control daily via i.p. injection for a specified period (e.g., 21 days).[1]

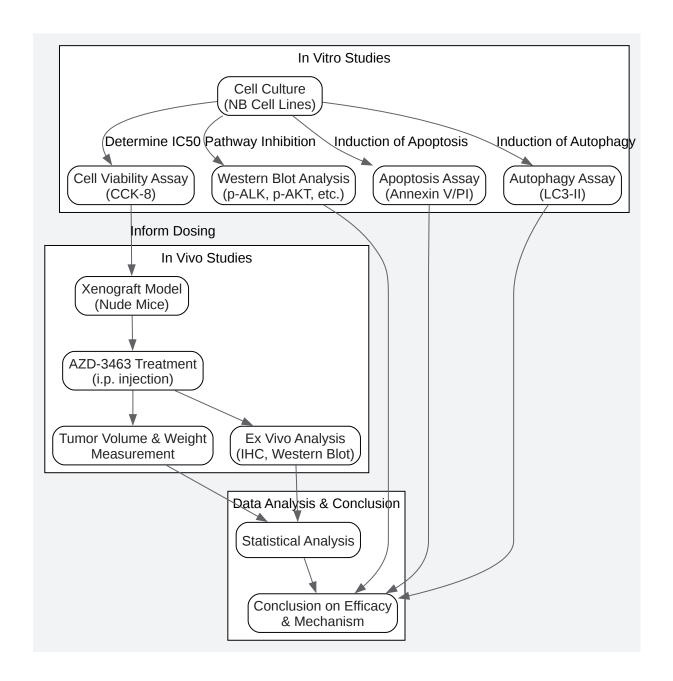


- Monitor tumor volume by caliper measurements at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

# **Experimental and Logical Workflows**

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of AZD-3463.





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Figure 2: Preclinical Evaluation Workflow for AZD-3463.



This guide provides a foundational understanding of **AZD-3463** for research and development purposes. The detailed chemical and pharmacological data, coupled with the outlined experimental protocols, should serve as a valuable resource for scientists working on novel cancer therapeutics.

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### References

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